tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC20369568
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | tert-butyl 3-prop-2-ynoylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H17NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h1,9H,6-8H2,2-4H3 |
| Standard InChI Key | WVLUYLNKIVFCPC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(=O)C#C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at two positions:
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1-Position: A tert-butoxycarbonyl (Boc) group, serving as a protective moiety for the amine functionality.
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3-Position: A prop-2-ynoyl group (HC≡C–CO–), introducing a terminal alkyne capable of participating in click chemistry reactions.
This combination of functional groups balances steric protection (via the bulky tert-butyl group) with reactive handles (the alkyne and carbonyl) for further derivatization.
Physicochemical Properties
Based on structural analogs and computational estimates, key properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₃ (estimated) |
| Molecular Weight | 235.28 g/mol (calculated) |
| Boiling Point | Not reported; likely >200°C (analog-based) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF) |
| Stability | Sensitive to strong acids/bases due to Boc group |
The Boc group enhances solubility in organic solvents, while the alkyne moiety enables reactivity under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .
Synthetic Pathways
Key Synthetic Strategies
Synthesis typically involves sequential functionalization of the pyrrolidine ring:
Pyrrolidine Functionalization
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Boc Protection: The pyrrolidine amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding tert-butyl pyrrolidine-1-carboxylate .
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Acylation at C3: The prop-2-ynoyl group is introduced via nucleophilic acyl substitution. Propiolic acid chloride (HC≡C–COCl) reacts with the free amine of 3-aminopyrrolidine-1-carboxylate under anhydrous conditions .
Representative Reaction Scheme:
Purification and Characterization
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Chromatography: Silica gel column chromatography isolates the product using gradients of ethyl acetate/hexane.
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Spectroscopic Analysis:
Chemical Reactivity and Applications
Reactivity Profile
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Alkyne Functionalization: The terminal alkyne undergoes:
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Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, regenerating the free amine for further modifications .
Applications in Drug Discovery
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Prodrug Development: The Boc group enhances membrane permeability, while the alkyne allows targeted release via click chemistry in vivo.
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Kinase Inhibitors: Pyrrolidine scaffolds are prevalent in ATP-binding site inhibitors (e.g., JAK2/STAT3 pathway modulators) .
Future Directions
Research Opportunities
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Bioorthogonal Chemistry: Exploit the alkyne for in vivo labeling without disrupting biological systems.
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Polymer Chemistry: Incorporate into monomers for stimuli-responsive materials.
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